molecular formula C18H15NO3 B2945673 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035000-72-5

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide

Cat. No.: B2945673
CAS No.: 2035000-72-5
M. Wt: 293.322
InChI Key: NCMQPFOYTQBOHQ-DHZHZOJOSA-N
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Description

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a phenylprop-2-enamide group

Scientific Research Applications

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of N-([2,2’-bifuran]-5-ylmethyl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.

Mode of Action

N-([2,2’-bifuran]-5-ylmethyl)cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .

Biochemical Pathways

By inhibiting α-glucosidase, N-([2,2’-bifuran]-5-ylmethyl)cinnamamide affects the carbohydrate metabolism pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, which can help manage blood sugar levels, particularly beneficial for individuals with diabetes .

Pharmacokinetics

These properties indicate their potential use as lead drug candidates .

Result of Action

The inhibition of α-glucosidase by N-([2,2’-bifuran]-5-ylmethyl)cinnamamide leads to a decrease in the breakdown of complex carbohydrates into glucose. This can result in lower postprandial blood glucose levels, which is beneficial for managing diabetes .

Safety and Hazards

Cinnamamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylprop-2-enamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
  • (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
  • (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide

Uniqueness

The unique combination of the bifuran and phenylprop-2-enamide groups in (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-12H,13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQPFOYTQBOHQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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